Cas no 2201770-49-0 (N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide)
![N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/2201770-49-0x500.png)
N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-[2-(methanesulfonylmethyl)piperidine-1-carbonyl]phenyl}prop-2-enamide
- Z2325377752
- 2201770-49-0
- N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
- EN300-26593611
- N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide
-
- Inchi: 1S/C17H22N2O4S/c1-3-16(20)18-14-9-7-13(8-10-14)17(21)19-11-5-4-6-15(19)12-24(2,22)23/h3,7-10,15H,1,4-6,11-12H2,2H3,(H,18,20)
- InChI Key: YSZVBHQJMWETPW-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C(N2CCCCC2CS(C)(=O)=O)=O)C=C1)(=O)C=C
Computed Properties
- Exact Mass: 350.13002836g/mol
- Monoisotopic Mass: 350.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.9Ų
- XLogP3: 1.4
Experimental Properties
- Density: 1.261±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 645.5±51.0 °C(Predicted)
- pka: 13.29±0.70(Predicted)
N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593611-0.05g |
N-{4-[2-(methanesulfonylmethyl)piperidine-1-carbonyl]phenyl}prop-2-enamide |
2201770-49-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide Related Literature
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide
N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide: A Comprehensive Overview
The compound with CAS No. 2201770-49-0, commonly referred to as N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its intricate structure, which includes a methylsulfonyl group attached to a piperidine ring, further connected to a phenyl group via a carbonyl linkage. The presence of the 2-propenamide moiety adds to its functional diversity, making it a versatile compound for research and development.
Recent studies have highlighted the importance of this compound in the field of drug discovery. Its unique structural features make it an ideal candidate for exploring interactions with biological targets, such as enzymes and receptors. For instance, researchers have demonstrated that the methylsulfonyl group can enhance the bioavailability of the compound, while the piperidine ring contributes to its stability and solubility. These properties are crucial for developing compounds with therapeutic potential.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The phenyl group in its structure provides aromatic stability, which can be leveraged in creating advanced materials with tailored electronic properties. Recent advancements in nanotechnology have utilized similar compounds to design self-assembling monolayers and functional polymers, opening new avenues for its application in electronics and sensors.
The synthesis of N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the methylsulfonyl derivative through sulfonation reactions and the subsequent coupling with the piperidine ring. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets stringent quality standards for both research and commercial use.
From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Initial findings suggest that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemicals in certain industrial processes. This aligns with global efforts to promote sustainable chemistry and reduce environmental impact.
Looking ahead, the potential applications of this compound are vast and varied. Its ability to function as both a drug candidate and a material building block positions it at the intersection of health sciences and technology. As research continues to uncover new properties and uses, this compound is poised to play a pivotal role in driving innovation across multiple disciplines.
2201770-49-0 (N-[4-[[2-[(Methylsulfonyl)methyl]-1-piperidinyl]carbonyl]phenyl]-2-propenamide) Related Products
- 107947-94-4(Urea,N,N'-bis(3-chloro-4-methylphenyl)-)
- 397843-98-0(N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)
- 345891-39-6(2-(4E)-3,4-dihydro-2H-1-benzopyran-4-ylideneethan-1-ol)
- 2549055-80-1(4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole)
- 174132-31-1(Fmoc-p(nh-boc)-l-phe-OH)
- 1638771-23-9(tert-butyl 2-azaspiro[3.4]octane-2-carboxylate)
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)
- 488800-29-9(4-(Iodomethyl)-2,5-dihydrofuran-2-one)
- 939983-37-6(2-(3-ethoxyphenyl)propan-2-ol)
- 2229318-65-2(methyl 3-hydroxy-3-(2-methoxy-6-methylpyridin-4-yl)propanoate)




